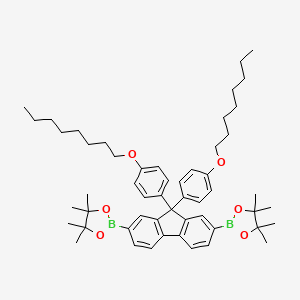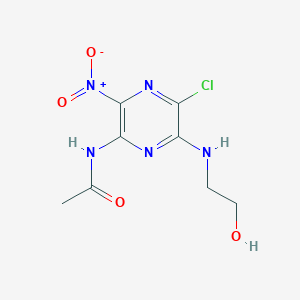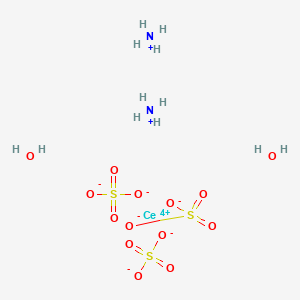
Diammonium cerium(IV) sulfate dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diammonium cerium(IV) sulfate dihydrate, also known as ceric ammonium sulfate, is an inorganic compound with the formula (NH₄)₄Ce(SO₄)₄·2H₂O. It is an orange-colored solid and a strong oxidizing agent. This compound is widely used in various chemical processes due to its high oxidation potential and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diammonium cerium(IV) sulfate dihydrate can be synthesized by reacting cerium(IV) oxide (CeO₂) with sulfuric acid (H₂SO₄) and ammonium sulfate ((NH₄)₂SO₄). The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{CeO}_2 + 2\text{H}_2\text{SO}_4 + (NH_4)_2\text{SO}_4 + 2\text{H}_2\text{O} \rightarrow (NH_4)_4\text{Ce(SO}_4)_4 \cdot 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration .
Analyse Des Réactions Chimiques
Types of Reactions: Diammonium cerium(IV) sulfate dihydrate primarily undergoes oxidation reactions due to its strong oxidizing nature. It can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include organic compounds such as alcohols, ketones, and aldehydes. The reactions typically occur in acidic conditions, often using sulfuric acid as the medium.
Substitution Reactions: These reactions may involve ligands that can replace the sulfate groups under controlled conditions.
Major Products:
Oxidation Reactions: The major products are often oxidized forms of the starting materials, such as carboxylic acids from alcohols.
Substitution Reactions: The products depend on the substituting ligands but generally include new cerium complexes
Applications De Recherche Scientifique
Diammonium cerium(IV) sulfate dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the oxidation of alcohols to aldehydes and ketones.
Biology: The compound is employed in various biochemical assays to study oxidative stress and redox reactions in biological systems.
Medicine: It is used in the synthesis of pharmaceutical intermediates and in the development of diagnostic reagents.
Industry: The compound is utilized in the production of specialty chemicals, catalysts, and in the etching of electronic components
Mécanisme D'action
The primary mechanism by which diammonium cerium(IV) sulfate dihydrate exerts its effects is through electron transfer reactions. As a strong oxidizing agent, it accepts electrons from other compounds, leading to their oxidation. The cerium(IV) ion (Ce⁴⁺) is reduced to cerium(III) (Ce³⁺) in the process. This electron transfer is facilitated by the high oxidation potential of the cerium(IV) ion, making it effective in various redox reactions .
Comparaison Avec Des Composés Similaires
Cerium(IV) sulfate: Similar in structure and oxidation properties but lacks the ammonium ions.
Ceric ammonium nitrate: Another strong oxidizing agent with similar applications but different solubility and reactivity profiles.
Uniqueness: Diammonium cerium(IV) sulfate dihydrate is unique due to its high solubility in water and its ability to form stable complexes with various ligands. This makes it particularly useful in aqueous reactions and in applications requiring high-purity oxidizing agents .
Propriétés
Formule moléculaire |
CeH12N2O14S3 |
|---|---|
Poids moléculaire |
500.4 g/mol |
Nom IUPAC |
diazanium;cerium(4+);trisulfate;dihydrate |
InChI |
InChI=1S/Ce.2H3N.3H2O4S.2H2O/c;;;3*1-5(2,3)4;;/h;2*1H3;3*(H2,1,2,3,4);2*1H2/q+4;;;;;;;/p-4 |
Clé InChI |
HUVXDYKGRYROPX-UHFFFAOYSA-J |
SMILES canonique |
[NH4+].[NH4+].O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


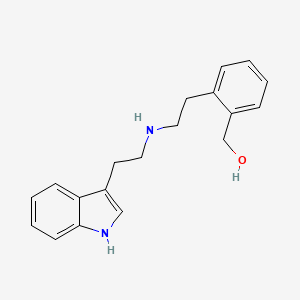



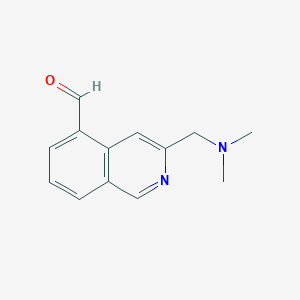
![Acetamide, 2,2,2-trifluoro-N-[3-(phenylethynyl)-2-quinoxalinyl]-](/img/structure/B12929161.png)
![2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate](/img/structure/B12929163.png)
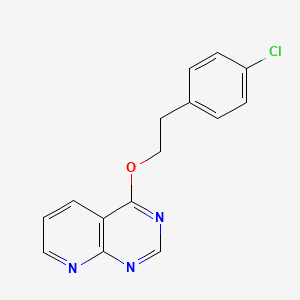
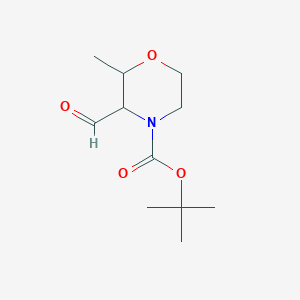
![1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine hydrochloride](/img/structure/B12929179.png)
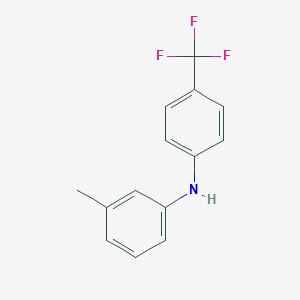
![4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B12929207.png)
